molecular formula C13H32AsN2O6P B14500888 Arsonomethylphosphonic acid;cyclohexanamine CAS No. 64918-90-7

Arsonomethylphosphonic acid;cyclohexanamine

Cat. No.: B14500888
CAS No.: 64918-90-7
M. Wt: 418.30 g/mol
InChI Key: UQXDPELSEFDOPB-UHFFFAOYSA-N
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Description

Arsonomethylphosphonic acid;cyclohexanamine is a compound that combines the properties of arsonomethylphosphonic acid and cyclohexanamine. Arsonomethylphosphonic acid is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its stability under various conditions. Cyclohexanamine, on the other hand, is a primary amine derived from cyclohexane, known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsonomethylphosphonic acid;cyclohexanamine typically involves the reaction of arsonomethylphosphonic acid with cyclohexanamine under controlled conditions. One common method involves the use of bromotrimethylsilane followed by methanolysis to prepare phosphonic acids . The reaction conditions often require an acidic environment, such as the use of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and solvents, such as ionic liquids, can enhance the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Arsonomethylphosphonic acid;cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Arsonomethylphosphonic acid;cyclohexanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of arsonomethylphosphonic acid;cyclohexanamine involves its ability to bind to specific molecular targets, such as metal ions or enzymes. The phosphonic acid group can form strong coordination bonds with metal ions, while the amine group can interact with various biomolecules through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to arsonomethylphosphonic acid;cyclohexanamine include:

Uniqueness

This compound is unique due to its combination of a phosphonic acid group and a cyclohexanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

64918-90-7

Molecular Formula

C13H32AsN2O6P

Molecular Weight

418.30 g/mol

IUPAC Name

arsonomethylphosphonic acid;cyclohexanamine

InChI

InChI=1S/2C6H13N.CH6AsO6P/c2*7-6-4-2-1-3-5-6;3-2(4,5)1-9(6,7)8/h2*6H,1-5,7H2;1H2,(H2,3,4,5)(H2,6,7,8)

InChI Key

UQXDPELSEFDOPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(P(=O)(O)O)[As](=O)(O)O

Origin of Product

United States

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